molecular formula C11H13N3O4 B14600563 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide CAS No. 59290-56-1

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide

Katalognummer: B14600563
CAS-Nummer: 59290-56-1
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: SWUGQVMWHWMUQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group, a carboxamide group, and a 2-methylpropanoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyridine derivative followed by acylation and amidation reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide
  • 2-Methyl-5-nitropyridine-3-carboxamide
  • 2-Methyl-N-(2-methylpropanoyl)-pyridine-3-carboxamide

Uniqueness

This compound is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

59290-56-1

Molekularformel

C11H13N3O4

Molekulargewicht

251.24 g/mol

IUPAC-Name

2-methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C11H13N3O4/c1-6(2)10(15)13-11(16)9-4-8(14(17)18)5-12-7(9)3/h4-6H,1-3H3,(H,13,15,16)

InChI-Schlüssel

SWUGQVMWHWMUQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.